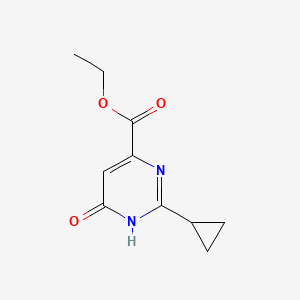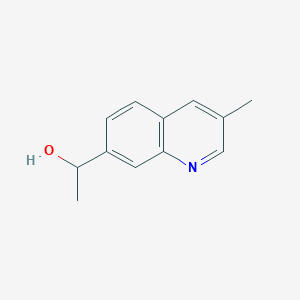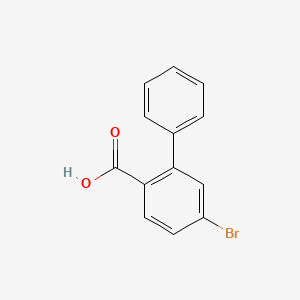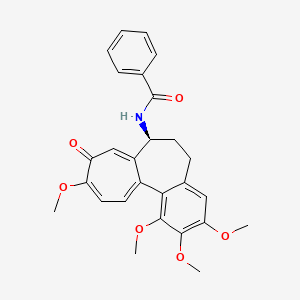
5-Bromo-6-fluoropyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-fluoropyridine-3-sulfonyl chloride: is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.49 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a pyridine ring. It is primarily used in organic synthesis and various chemical reactions due to its unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoropyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-6-fluoropyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is conducted at low temperatures, often around 0°C to 5°C, to control the exothermic nature of the reaction.
Solvent: Anhydrous solvents such as dichloromethane (CH2Cl2) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines (R-NH2) and alcohols (R-OH) are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze electrophilic aromatic substitution reactions.
Major Products:
Sulfonamides: Reaction with amines leads to the formation of sulfonamide derivatives.
Substituted Pyridines: Electrophilic aromatic substitution reactions result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-6-fluoropyridine-3-sulfonyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also explored for its potential use in drug discovery and development due to its ability to form stable sulfonamide linkages with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic species to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-6-chloropyridine-3-sulfonyl chloride
- 5-Bromo-6-methylpyridine-3-sulfonyl chloride
- 5-Bromo-6-iodopyridine-3-sulfonyl chloride
Comparison: Compared to its analogs, 5-Bromo-6-fluoropyridine-3-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H2BrClFNO2S |
|---|---|
Molekulargewicht |
274.50 g/mol |
IUPAC-Name |
5-bromo-6-fluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(7,10)11)2-9-5(4)8/h1-2H |
InChI-Schlüssel |
AHNPWBGSXIJTFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)






![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)

